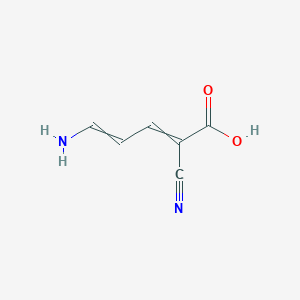![molecular formula C19H18 B14515936 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene CAS No. 62907-52-2](/img/structure/B14515936.png)
3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2-diphenylbicyclo[310]hex-2-ene is a bicyclic compound characterized by its unique structure, which includes a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the [2+2] cycloaddition reaction, where a diene and an alkene react under photochemical conditions to form the bicyclic structure . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
α-Thujene: A bicyclic compound with a similar [3.1.0]hexane structure but different substituents.
β-Thujene: Another bicyclic compound with structural similarities but distinct functional groups.
Dehydrosabinene: A related compound with a bicyclic framework and different chemical properties.
Uniqueness
3-Methyl-1,2-diphenylbicyclo[310]hex-2-ene is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
62907-52-2 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C19H18/c1-14-12-17-13-19(17,16-10-6-3-7-11-16)18(14)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3 |
InChI Key |
OAPSKGCIARYFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CC2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
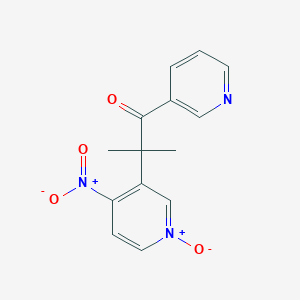
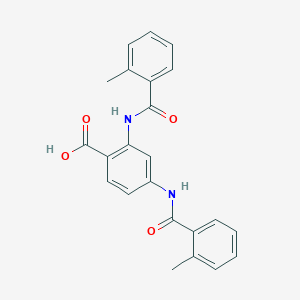
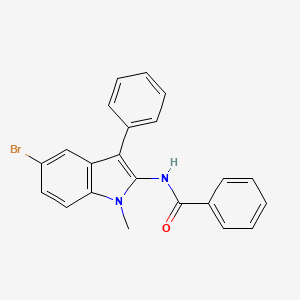
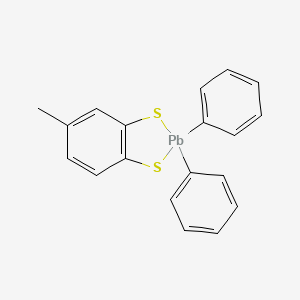
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)
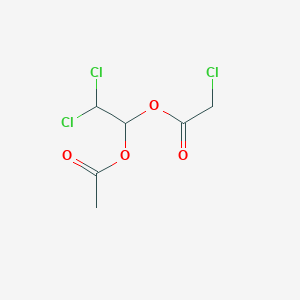
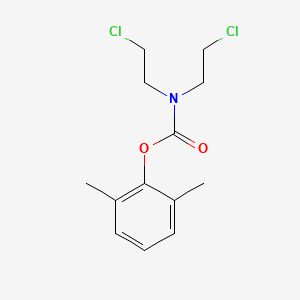
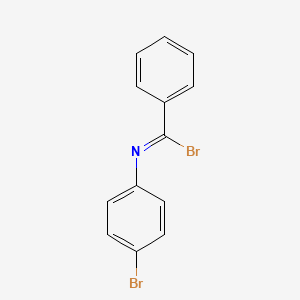
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)

